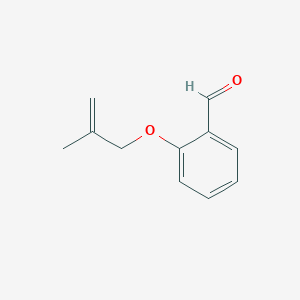

2-(2-Methyl-allyloxy)-benzaldehyde

Description

Contextualization as a Versatile Synthetic Intermediate

The strategic placement of the methallyl ether at the ortho position to the aldehyde is crucial. This proximity allows for intramolecular reactions, where the two functional groups can interact to form cyclic structures, a highly sought-after transformation in organic synthesis. This capability positions 2-(2-Methyl-allyloxy)-benzaldehyde as a key precursor for a variety of heterocyclic and carbocyclic scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 38002-87-8 |

| Appearance | Colorless clear liquid |

| IUPAC Name | 2-(2-methylprop-2-enoxy)benzaldehyde |

Data sourced from PubChem and other chemical supplier databases.

Significance in the Synthesis of Diverse Organic Structures

The true significance of this compound lies in its demonstrated and potential utility in constructing a diverse array of organic molecules, many of which are of interest in medicinal chemistry and materials science. Its structural features allow it to serve as a linchpin in the synthesis of various scaffolds.

One of the most prominent applications of this compound is in the synthesis of chromene derivatives . Chromenes and their derivatives are a class of oxygen-containing heterocyclic compounds that are prevalent in natural products and exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative properties. wikipedia.org The synthesis of 2H-chromenes can be achieved through various catalytic methodologies, often involving the cyclization of precursors derived from salicylaldehydes. msu.edunih.gov Specifically, ortho-allyl-substituted salicylaldehydes are key intermediates in several strategies for chromene synthesis.

Furthermore, the inherent reactivity of this compound makes it a prime candidate for participation in tandem or cascade reactions . These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly desirable from a green chemistry perspective as they reduce waste, save time, and are more atom-economical. wikipedia.org The presence of both an aldehyde and a reactive allyl group allows for the design of elegant tandem sequences, such as a nucleophilic addition to the aldehyde followed by an intramolecular cyclization.

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is a key transformation available to this compound. wikipedia.orgorganic-chemistry.org This masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement can be used to synthesize ortho-allyl phenols, which are themselves valuable intermediates for a variety of other transformations. The thermal or Lewis acid-catalyzed rearrangement of this compound would lead to the formation of 2-hydroxy-3-(2-methylallyl)benzaldehyde, a highly functionalized and valuable building block.

Historical Development and Emerging Research Trajectories

The chemistry of benzaldehyde (B42025) and its derivatives has a rich history, dating back to the early 19th century. youtube.com The development of synthetic methodologies for ortho-substituted benzaldehydes has been a continuous area of research, driven by the importance of these compounds as precursors to pharmaceuticals, agrochemicals, and fragrances. rsc.org The introduction of the allyloxy functionality at the ortho position gained significant traction with the discovery and exploration of the Claisen rearrangement in the early 20th century. wikipedia.org This reaction provided a reliable method for the stereospecific synthesis of ortho-allyl phenols.

Early research in this area focused on understanding the fundamental reactivity of these bifunctional molecules. More recently, the focus has shifted towards the development of catalytic and enantioselective transformations. For instance, the development of transition-metal catalysis has opened up new avenues for the cyclization of ortho-allyloxy benzaldehydes to form chromenes and other heterocyclic systems under mild conditions. msu.edu

Emerging research trajectories for compounds like this compound are centered on several key areas:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemical outcome of reactions involving the aldehyde or the allyl group is a major focus. This would allow for the enantioselective synthesis of complex molecules, which is crucial for the development of new drugs.

Tandem Reaction Design: There is a growing interest in designing novel tandem reactions that exploit the dual reactivity of the molecule to rapidly build molecular complexity. This includes the development of one-pot procedures for the synthesis of intricate heterocyclic libraries for biological screening. nih.gov

Green Chemistry: The use of more environmentally benign catalysts and reaction conditions for the transformation of this compound is a significant trend. This includes the use of water as a solvent, microwave-assisted synthesis, and recyclable catalysts. mdpi.com

Bioactive Molecule Synthesis: Researchers are actively exploring the use of this compound and its derivatives as key building blocks for the total synthesis of biologically active natural products and novel pharmaceutical agents. researchgate.netresearchgate.net The chromene scaffold, readily accessible from this precursor, is a particularly attractive target due to its widespread biological relevance. orgchemres.orgrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLPELHBEYALIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324442 | |

| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-87-8 | |

| Record name | 2-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38002-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methyl Allyloxy Benzaldehyde and Its Analogs

Established Synthetic Routes and Precursors

The most well-established and widely utilized method for synthesizing 2-(2-methyl-allyloxy)-benzaldehyde is the Williamson ether synthesis, a robust and versatile reaction for forming ether bonds. wikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com

O-Allylation of Substituted Benzaldehydes

The core of the synthesis for this compound lies in the O-allylation of a suitably substituted benzaldehyde (B42025), typically salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). In this reaction, the hydroxyl group of salicylaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide.

The general reaction is as follows:

Salicylaldehyde + 3-Chloro-2-methyl-1-propene → this compound

This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide (B78521) in a suitable organic solvent. wikipedia.org

Reactions Involving Allyl Halides and Alcohols

The key reagents for this synthesis are salicylaldehyde and a methallyl halide, most commonly 3-chloro-2-methyl-1-propene or 3-bromo-2-methyl-1-propene. The choice of halide can influence the reaction rate, with bromides and iodides generally being more reactive than chlorides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the ether linkage. wikipedia.org

The reaction conditions are crucial for a successful synthesis. The choice of base and solvent can significantly impact the yield and purity of the product. Stronger bases like sodium hydride can also be used to deprotonate the phenol, often in anhydrous aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). chemicalforums.com

| Precursor 1 | Precursor 2 | Base | Solvent | Typical Conditions |

| Salicylaldehyde | 3-Chloro-2-methyl-1-propene | K₂CO₃ | Acetone, DMF | Reflux |

| Salicylaldehyde | 3-Bromo-2-methyl-1-propene | NaOH | Water/Organic Biphasic | Phase-Transfer Catalyst |

| Salicylaldehyde | 3-Chloro-2-methyl-1-propene | NaH | THF, DMF | 0 °C to room temperature |

Advanced Catalytic Approaches in Synthesis

While the traditional Williamson ether synthesis is effective, modern synthetic chemistry has seen the emergence of advanced catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions.

Transition-Metal Catalyzed Synthesis Strategies

Transition-metal catalysis has revolutionized organic synthesis, and the formation of aryl allyl ethers is no exception. Palladium and ruthenium-based catalysts have shown significant promise in the O-allylation of phenols. universiteitleiden.nlgoogle.com These reactions often proceed through a different mechanism than the classical SN2 pathway, typically involving the formation of a π-allyl metal complex.

Palladium-catalyzed allylation can be achieved using allyl acetates or carbonates as the allylating agents, offering an alternative to the more traditional allyl halides. rsc.org These reactions can often be performed under milder conditions and with greater functional group tolerance. Ruthenium catalysts have also been employed for the allylation of phenols. universiteitleiden.nl While C-allylation can sometimes be a competing reaction, careful selection of ligands and reaction conditions can favor the desired O-allylation product. universiteitleiden.nlgoogle.com

| Catalyst System | Allylating Agent | Ligand | Base | Solvent |

| Pd(OAc)₂/PPh₃ | Allyl acetate | Triphenylphosphine | K₂CO₃ | Toluene (B28343) |

| [RuCp(MeCN)₃]PF₆ | Allyl chloride | - | Cs₂CO₃ | Dioxane |

| Pd₂(dba)₃/dppf | Allyl carbonate | 1,1'-Bis(diphenylphosphino)ferrocene | DBU | THF |

Organocatalytic Methods for Preparation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis, often providing a green alternative to metal-based catalysts. While direct organocatalytic O-allylation of salicylaldehyde to form this compound is not extensively documented, the principles of organocatalysis can be applied.

Phenol-based organocatalysts, particularly those with enhanced acidity or hydrogen-bonding capabilities, can activate substrates and facilitate nucleophilic reactions. rsc.org For instance, appropriately designed thiourea (B124793) or squaramide catalysts could potentially activate the allyl halide, making it more susceptible to attack by the phenoxide. The development of specific organocatalysts for this transformation remains an active area of research.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.

One significant green approach is the use of microwave-assisted synthesis . tsijournals.comrroij.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions by minimizing the formation of byproducts. tsijournals.com This technique is applicable to the Williamson ether synthesis, providing a more energy-efficient method. rroij.com

Phase-transfer catalysis (PTC) is another green technique that is highly relevant to the synthesis of this compound. youtube.comcrdeepjournal.org In the Williamson ether synthesis involving an aqueous and an organic phase, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the allyl halide is located. youtube.com This eliminates the need for anhydrous organic solvents and allows the use of more environmentally benign solvents like water. capes.gov.br

Furthermore, the selection of safer solvents and the reduction of waste are key tenets of green chemistry. Exploring the use of greener solvents, such as ionic liquids or deep eutectic solvents, and optimizing reaction conditions to maximize atom economy are important considerations for a more sustainable synthesis of this compound. numberanalytics.com The traditional Williamson synthesis can sometimes produce significant salt waste, and catalytic methods that can operate with lower amounts of reagents contribute to a greener process. mdpi.com

| Green Chemistry Approach | Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Williamson Ether Synthesis | Reduced reaction times, increased yields, energy efficiency. tsijournals.comrroij.com |

| Phase-Transfer Catalysis | Williamson Ether Synthesis | Use of aqueous/organic biphasic systems, avoidance of anhydrous solvents, easier work-up. youtube.comcrdeepjournal.org |

| Use of Greener Solvents | All synthetic routes | Reduced environmental impact, improved safety profile. numberanalytics.com |

| Catalytic Methods | Transition-metal and Organocatalysis | Higher efficiency, lower waste generation, milder reaction conditions. |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental pollution, health hazards, and purification costs. For the synthesis of this compound and related structures, solvent-free approaches are being investigated, particularly in the key reaction steps such as ether formation and alcohol oxidation.

One relevant area is the solvent-free oxidation of the corresponding alcohol precursor, 2-(2-methyl-allyloxy)-benzyl alcohol, to the target aldehyde. Research on the oxidation of benzyl (B1604629) alcohol, a simple analog, provides a strong precedent for this approach. A study demonstrated the effective use of ruthenium (Ru) supported on alumina (B75360) as a heterogeneous catalyst for the solvent-free oxidation of benzyl alcohol to benzaldehyde, using air as the green oxidant. mdpi.com This method is notable for its high selectivity and the reusability of the catalyst. The reaction's sustainability is highlighted by a very low E-factor (Environmental factor), which quantifies the amount of waste generated per unit of product. mdpi.com

Key findings from the study on solvent-free oxidation of benzyl alcohol are summarized below, indicating a viable pathway for analogous compounds.

Table 1: Performance of Ru-based Catalysts in Solvent-Free Benzyl Alcohol Oxidation Data sourced from a study on sustainable solvent-free selective oxidation. mdpi.com

| Catalyst | Pre-treatment | Conversion (%) | Selectivity to Benzaldehyde (%) | Reaction Conditions |

|---|---|---|---|---|

| Ru on Alumina (AlRu) | None | 10 | 100 | 90°C, 24h, Air |

| Ru on Zirconia (ZrRu) | None | 21 | 100 | 90°C, 24h, Air |

| Ru on Alumina (AlRu-R) | Reduction | 62 | 100 | 90°C, 24h, Air |

The data indicates that a reduction pre-treatment significantly enhances the catalytic activity of the alumina-supported ruthenium, achieving 62% conversion with complete selectivity. mdpi.com The stability and reusability of this catalyst were confirmed over multiple cycles, making it a promising system for the green synthesis of aromatic aldehydes like this compound. mdpi.com

Another established solvent-free method applicable to the synthesis of related structures is the aldol (B89426) condensation for producing chalcones, which often start from substituted benzaldehydes. This technique involves grinding the reactants (an acetophenone, a benzaldehyde derivative, and a base like sodium hydroxide) together in a mortar and pestle, eliminating the need for a solvent and often resulting in a high-purity product after a simple wash. rsc.org

Utilization of Sustainable Oxidants and Catalysts

The development of synthetic routes employing sustainable oxidants and efficient catalysts is critical for modern organic chemistry. For the synthesis of aromatic aldehydes, research has focused on replacing stoichiometric, often toxic, oxidizing agents with greener alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), coupled with effective catalytic systems. organic-chemistry.orgmdpi.com

Heterogeneous and Homogeneous Catalysis Several catalytic systems have been developed for the selective oxidation of precursors to aromatic aldehydes.

Ruthenium-based Catalysts : As mentioned, ruthenium supported on alumina is effective for the solvent-free oxidation of benzyl alcohol using air. mdpi.com The activity is linked to the formation of metallic ruthenium nanoparticles on the support. mdpi.com

Vanadium-based Catalysts : A biphasic system using a vanadium catalyst (NH₄VO₃) and hydrogen peroxide as the oxidant has been employed for the highly selective oxidation of toluene to benzaldehyde. mdpi.comresearchgate.net This method avoids organic solvents by using toluene itself as a co-solvent with water and can be performed under mild conditions (e.g., 60°C). mdpi.comresearchgate.net The selectivity is a key advantage, with no traces of over-oxidation products like benzoic acid detected. mdpi.com

Molybdenum-based Catalysts : Cost-effective protocols using a surfactant-based oxodiperoxo molybdenum catalyst in water, with hydrogen peroxide as the oxidant, have been developed for the selective oxidation of alkylarenes to the corresponding aldehydes. organic-chemistry.org

Gold-Tin Bimetallic Catalysts : Bimetallic nanoparticles of gold (Au) and tin (Sn) supported on graphene oxide (GO) have shown good catalytic performance in the selective oxidation of benzyl alcohol to benzaldehyde using O₂ as the oxidant under moderate conditions. rsc.org These catalysts are easily separable and can be reused multiple times without a significant loss in activity. rsc.org

Metal-Free Catalysis To address the cost and potential toxicity of metal catalysts, metal-free alternatives are gaining attention.

Sulfurized Graphene (SG) : SG has been used as a metal-free catalyst for the liquid-phase oxidation of benzyl alcohol using hydrogen peroxide as the oxidizing agent. harvard.edu

TEMPO-based Systems : The combination of the organocatalyst TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with Oxone as the oxidant provides a metal-free system for the synthesis of aldehydes and ketones from alcohols. organic-chemistry.org

Biocatalysis Enzyme-based methods represent a frontier in green chemistry, offering high selectivity under mild aqueous conditions. Aldehyde dehydrogenases have been explored for the chemoselective oxidation of aldehydes to carboxylic acids, using only dioxygen from the air as the oxidant. uva.nl While this reaction oxidizes the aldehyde group rather than forming it, it exemplifies the potential of biocatalysis to achieve clean and selective transformations on multifunctional molecules, a principle that could be applied to different stages of synthesis. uva.nl

Table 2: Comparison of Sustainable Catalytic Systems for Benzaldehyde Synthesis Data compiled from various studies on sustainable oxidation. mdpi.commdpi.comrsc.orgharvard.edu

| Catalyst System | Substrate | Oxidant | Key Finding |

|---|---|---|---|

| Ru on Alumina (reduced) | Benzyl Alcohol | Air (O₂) | 62% conversion, 100% selectivity in solvent-free conditions. mdpi.com |

| NH₄VO₃ / KF | Toluene | H₂O₂ / O₂ | ~30% yield, highly selective, avoids organic solvents. mdpi.com |

| Au-Sn on Graphene Oxide | Benzyl Alcohol | O₂ | 49.3% yield, catalyst is reusable. rsc.org |

| Sulfurized Graphene (SG) | Benzyl Alcohol | H₂O₂ | Demonstrated metal-free catalytic oxidation with 18.2% conversion. harvard.edu |

Reactivity and Transformation Mechanisms of 2 2 Methyl Allyloxy Benzaldehyde

Intramolecular Cyclization Pathways

The arrangement of the aldehyde and the tethered alkene in 2-(2-Methyl-allyloxy)-benzaldehyde makes it an ideal precursor for a variety of intramolecular cyclization strategies. These reactions typically involve the generation of a reactive intermediate that facilitates the formation of a new carbon-carbon or carbon-heteroatom bond, leading to the construction of chroman-4-one derivatives and other related heterocyclic structures.

Cascade Radical Annulation Reactions Towards Heterocyclic Scaffolds

Radical cascade reactions represent a powerful tool for the synthesis of complex molecules from simple precursors in a single operation. For this compound, these cascades are often initiated by the generation of a radical species that adds to the unactivated double bond of the methyl-allyl group, triggering a cyclization event.

A convenient method for the silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes has been developed to synthesize 3-aryldifluoromethyl-containing chroman-4-one derivatives. This process involves the in-situ generation of aryldifluoromethyl radicals from readily accessible gem-difluoroarylacetic acids. These radicals then add to the unactivated double bonds in 2-allyloxybenzaldehydes, initiating a cascade cyclization under mild, silver-promoted conditions.

In a specific application of this methodology, this compound was used as a substrate. The reaction with a gem-difluoroarylacetic acid in the presence of a silver salt promoter resulted in the formation of the corresponding 3-(aryldifluoromethyl)-2-methylchroman-4-one. The cascade aryldifluoromethylation/cyclization of 2-((2-methylallyl)oxy) benzaldehyde (B42025) was reported to afford the product in a 41% yield when conducted in Dimethyl sulfoxide (DMSO).

Table 1: Silver-Promoted Radical Cyclization of this compound

| Substrate | Reagent | Promoter | Product | Yield (%) |

|---|---|---|---|---|

| This compound | gem-difluoroarylacetic acid | Silver salt | 3-(aryldifluoromethyl)-2-methylchroman-4-one | 41 |

A thorough review of the scientific literature did not yield specific studies on the visible-light-mediated photoredox catalysis in the cyclization of this compound. While this technique is widely applied for radical generation and cyclization in analogous systems, dedicated research on this particular substrate has not been reported.

No specific examples of metal-free radical cascade cyclizations involving this compound have been documented in the reviewed scientific literature. Research in this area has focused on other substrates, and the applicability of these methods to this compound remains to be explored.

Intramolecular Hydroacylation Reactions

Intramolecular hydroacylation involves the addition of the aldehyde C-H bond across the tethered alkene. Despite the utility of this reaction for forming cyclic ketones, a search of the published literature did not uncover any specific instances of intramolecular hydroacylation being performed on this compound.

Oxidative Cyclization Processes

Oxidative cyclization reactions provide another pathway to heterocyclic systems. However, based on an extensive literature review, there are no specific reports detailing the oxidative cyclization of this compound. While the broader class of allyloxy-substituted aromatics may undergo such transformations, dedicated studies on this specific compound are not available.

Pericyclic Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the reactivity of this compound, particularly the Claisen rearrangement.

Claisen Rearrangement Studies of Allyloxybenzaldehydes

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs when allyl aryl ethers are heated. wikipedia.org In the case of allyloxybenzaldehydes, this intramolecular, concerted pericyclic reaction transforms the ether into an ortho-allyl phenol. libretexts.orglibretexts.orglibretexts.org The reaction is a libretexts.orglibretexts.org-sigmatropic rearrangement, indicating a reorganization of six electrons in a cyclic transition state. jove.commasterorganicchemistry.com

Heating this compound is expected to initiate this rearrangement, yielding 2-hydroxy-3-(2-methylallyl)benzaldehyde. The reaction proceeds through the formation of a C-C bond between the terminal carbon of the allyl group and the ortho position of the benzene ring, concurrent with the cleavage of the ether's C-O bond. libretexts.orglibretexts.org This initially forms a non-aromatic dienone intermediate, which then undergoes tautomerization to restore the aromaticity of the ring and form the stable phenolic product. libretexts.orgjove.com The kinetics of this transformation are typically first-order, and the reaction can be accelerated by polar solvents. wikipedia.org

Studies on related meta-allyloxy aryl ketones have shown that the regioselectivity of the Claisen rearrangement can be significantly influenced by the electronic nature of substituents on the aromatic ring. nih.gov For instance, an electron-withdrawing group like the aldehyde in this compound is expected to influence the reaction conditions and potentially the yield of the rearranged product.

Mechanistic Elucidation of Rearrangement Processes via Cyclic Transition States

The mechanism of the Claisen rearrangement has been extensively studied and is understood to proceed through a highly ordered, cyclic transition state. wikipedia.org For allyl aryl ethers, this involves a six-membered, chair-like transition state where the concerted movement of six bonding electrons occurs. libretexts.orglibretexts.orgjove.com The aromatic character of this transition state is a subject of discussion. libretexts.orglibretexts.org

libretexts.orglibretexts.org-Sigmatropic Rearrangement: The initial, concerted step involves the allyl group migrating from the oxygen atom to the ortho-carbon of the benzene ring. This breaks the aromaticity of the ring and forms a 6-(2-methylallyl)-2,4-cyclohexadienone intermediate. libretexts.orglibretexts.org

Tautomerization: The non-aromatic intermediate quickly undergoes a proton shift to regenerate the stable aromatic ring, resulting in the final ortho-substituted phenol product. libretexts.orgjove.com

Evidence for this intramolecular mechanism comes from crossover experiments, which have shown that the process does not involve intermolecular reactions. wikipedia.org Furthermore, isotopic labeling studies, such as using a ¹⁴C label on the terminal carbon of the allyl group, have confirmed that this carbon is the one that forms the new bond with the aromatic ring. libretexts.orglibretexts.org While the concerted pathway is widely accepted, some studies suggest the possibility of stepwise pathways involving intermediates depending on the specific substrate and reaction conditions. nih.gov

Other Key Chemical Transformations

Beyond pericyclic rearrangements, the dual functionality of this compound allows for a range of other chemical transformations, including cross-coupling and condensation reactions, as well as polymerization.

Cross-Coupling Reactions Involving Allyl and Aldehyde Moieties

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not detailed in the provided context, the reactivity of its functional groups suggests potential for such transformations. The aromatic ring could be a substrate for reactions like Suzuki, Heck, or Sonogashira coupling, assuming a suitable leaving group (e.g., a halide) is present on the ring.

More relevant to the existing structure is the potential for allylic cross-coupling reactions. The allyl group can participate in various palladium-catalyzed transformations. For instance, reactions involving homoallylic electrophiles have been developed that proceed via an alkene-mediated SN2-type oxidative addition. organic-chemistry.orgnih.gov Such methodologies could potentially be adapted to functionalize the allyl group of this compound.

Condensation Reactions and Derivative Formation

The aldehyde group in this compound is a prime site for condensation reactions, which are crucial for forming larger, more complex molecules. These reactions typically involve the nucleophilic addition to the carbonyl carbon followed by dehydration.

Examples of potential condensation reactions include:

Aldol (B89426) Condensation: Reaction with enolates derived from ketones or other aldehydes.

Knoevenagel Condensation: Reaction with active methylene compounds.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Imine Formation: Reaction with primary amines to form imines (Schiff bases).

Studies on the condensation of benzaldehyde and its derivatives with various nucleophiles are extensive. For instance, the condensation of benzaldehyde with methyl ethyl ketone has been studied under basic conditions. scispace.com Similarly, the condensation of 2-methylquinoline with benzaldehydes in acetic anhydride has been shown to proceed via addition, esterification, and elimination steps. rsc.org These established methodologies for benzaldehyde can be applied to this compound to synthesize a wide array of derivatives, with the allyloxy group potentially influencing the reactivity of the aldehyde through electronic effects.

| Reaction Type | Reactant | General Product |

|---|---|---|

| Aldol Condensation | Enolate (from ketone/aldehyde) | β-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketone |

| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Imine Formation | Primary amine | Imine (Schiff base) |

Polymerization Pathways as a Reactive Monomer

The presence of the 2-methylallyl (methallyl) group makes this compound a potential monomer for polymerization. Allylic monomers can undergo polymerization through various mechanisms, although they are generally less reactive than vinyl monomers like styrenes or acrylates due to degradative chain transfer. However, under specific conditions, polymerization can be achieved.

Potential polymerization pathways include:

Free-Radical Polymerization: Initiated by radical initiators, though this can be inefficient for allyl ethers.

Cationic Polymerization: The ether oxygen could potentially be protonated or complexed with a Lewis acid to initiate polymerization of the double bond.

Ring-Opening Metathesis Polymerization (ROMP): If the allyl group participates in the formation of a cyclic olefin, ROMP could be a viable pathway.

The aldehyde functionality adds another dimension to its polymerization potential. It could be used in polycondensation reactions, for example, with phenols to form phenolic resins (resoles or novolacs), where the final polymer would have pendant methallyloxy groups that could be further cross-linked.

Nucleophilic Substitution Reactions of the Allyloxy Group

While direct nucleophilic substitution on the terminal carbon of the methallyl group in this compound is not a commonly reported transformation, the allyloxy group can undergo reactions with nucleophiles that result in the cleavage of the ether linkage. These reactions are mechanistically distinct from a classical SN2 displacement on the allyl group itself but represent the primary mode of reactivity for the allyloxy moiety in the presence of nucleophiles. The two main pathways for this transformation are acid-catalyzed cleavage and palladium-catalyzed deallylation.

In the presence of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), aryl alkyl ethers undergo cleavage. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting phenol. Subsequently, the halide nucleophile attacks the alkyl carbon, leading to the formation of salicylaldehyde (B1680747) and a methallyl halide. The regioselectivity of the nucleophilic attack is dictated by the nature of the bond; the aryl C–O bond is significantly stronger and less susceptible to cleavage than the alkyl C–O bond.

Palladium-catalyzed deallylation offers a milder and more selective method for the cleavage of the allyloxy group. This reaction typically proceeds through the formation of a π-allyl palladium complex, which is then susceptible to attack by a nucleophile. A variety of nucleophiles can be employed in this process, often referred to as "allyl scavengers."

Below are representative conditions for these transformations, based on general procedures for the cleavage of aryl allyl ethers.

Table 1: Acid-Catalyzed Cleavage of this compound

| Reagent | Solvent | Temperature (°C) | Products |

| HBr (48% aq.) | Acetic Acid | 80-120 | Salicylaldehyde, 3-bromo-2-methyl-1-propene |

| HI (57% aq.) | Acetic Acid | 80-120 | Salicylaldehyde, 3-iodo-2-methyl-1-propene |

| BBr₃ | Dichloromethane | -78 to rt | Salicylaldehyde, 3-bromo-2-methyl-1-propene |

Table 2: Palladium-Catalyzed Deallylation of this compound

| Palladium Catalyst | Ligand | Nucleophile/Scavenger | Solvent | Temperature (°C) | Product |

| Pd(PPh₃)₄ | - | Dimedone | THF | rt - 60 | Salicylaldehyde |

| PdCl₂(PPh₃)₂ | PPh₃ | Morpholine | Dioxane | 80-100 | Salicylaldehyde |

| Pd(OAc)₂ | dppe | Sodium borohydride | Ethanol | rt | Salicylaldehyde |

Applications of 2 2 Methyl Allyloxy Benzaldehyde in Complex Organic Molecule Synthesis

Precursor to Oxygen-Containing Heterocycles

The strategic placement of the aldehyde and methallyl ether groups in 2-(2-methyl-allyloxy)-benzaldehyde facilitates intramolecular cyclization reactions, providing efficient routes to various heterocyclic ring systems. These systems are foundational scaffolds in many biologically active molecules.

Chroman-4-ones are a prominent class of heterocyclic compounds present in numerous natural products and are recognized as a "prerogative therapeutic scaffold" in medicinal chemistry. nih.gov this compound and related o-(allyloxy)arylaldehydes are key starting materials for constructing the chroman-4-one core, primarily through cascade radical cyclization reactions. researchgate.net

Recent research has focused on visible-light-induced photoredox catalysis to initiate these transformations under mild conditions. In one approach, a tandem radical addition-cyclization reaction of o-(allyloxy)arylaldehydes with α-bromocarbonyls, catalyzed by tris(bipyridine)ruthenium(II) chloride, yields chroman-4-one derivatives. researchgate.net Another innovative method involves a silver-catalyzed cascade radical cyclization-phosphinoylation, which produces 3-phosphonate chroman-4-ones. researchgate.net Furthermore, trifluoromethylated chromenones have been synthesized from 2-(allyloxy)arylaldehydes using Langlois' reagent (CF₃SO₂Na) in a one-pot radical cascade cyclization–coupling reaction. researchgate.net These methods demonstrate the utility of substituted benzaldehydes like this compound in accessing functionally diverse chroman-4-one scaffolds, which are valuable intermediates for agrochemical and pharmaceutical development. ucl.ac.uk

Table 1: Selected Methods for Chroman-4-one Synthesis from o-(Allyloxy)arylaldehydes

| Reaction Type | Catalyst/Reagents | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Tandem Radical Addition-Cyclization | Ru(bpy)₃Cl₂ (photocatalyst), Pyridine, LiBF₄ | Visible-light induced, proceeds at room temperature. | 2-Substituted Chroman-4-ones | researchgate.net |

| Radical Cyclization-Phosphinoylation | AgNO₃, K₂S₂O₅ | Silver-catalyzed cascade reaction. | 3-Phosphonate Chroman-4-ones | researchgate.net |

| Radical Cascade Cyclization-Coupling | CF₃SO₂Na, K₂S₂O₈ | Transition-metal-free, one-pot synthesis. | CF₃-Containing 3-Substituted Chromenones | researchgate.net |

| Difluoroacetylation/Radical Cyclization | Copper Catalyst | Provides access to pharmaceutically relevant difluorinated chroman-4-ones. | gem-Difluorinated Chroman-4-ones | researchgate.net |

The synthesis of seven-membered heterocyclic rings like benzoxepines from acyclic precursors is a significant challenge in organic synthesis. Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of such medium and large rings. organic-chemistry.orgwikipedia.org While direct RCM of this compound is not feasible, it can be readily converted into a suitable diene substrate.

For instance, the aldehyde functionality can be subjected to an olefination reaction (e.g., a Wittig or Horner-Wadsworth-Emmons reaction) with an allyl-containing reagent. This would install a second terminal alkene into the molecule, creating a diene perfectly primed for an intramolecular RCM reaction. The use of a Grubbs-type ruthenium catalyst would then facilitate the cyclization to form a dihydrobenzoxepine ring system. organic-chemistry.org This strategy, known as a ketalization/ring-closing metathesis (K/RCM) approach when applied to ketones, is effective for creating complex bicyclic systems and has been used in the synthesis of natural products. nih.gov The efficiency of the RCM step can be enhanced by using relay ring-closing metathesis (RRCM) techniques, which can improve yields in cases where competing dimerization pathways are problematic. nih.gov

The reactivity of this compound also extends to the synthesis of more intricate molecular architectures, including polycyclic and spirocyclic systems. Spiro compounds, where two rings share a single atom, are of great interest in medicinal chemistry. beilstein-journals.org

A notable application is the synthesis of spiroepoxy chroman-4-ones. researchgate.net This transformation is achieved through a visible-light-driven radical cyclization and epoxidation of o-(allyloxy)arylaldehydes using a ruthenium photocatalyst and tert-Butyl hydroperoxide (TBHP). The reaction proceeds smoothly at room temperature for a range of substrates, affording the spiroepoxy chroman-4-one scaffold in good yields. researchgate.net Additionally, oxidative tandem reactions involving spirocyclization followed by 1,2-aryl migration have been developed for synthesizing extended polycyclic aromatic hydrocarbons (PAHs). nih.gov This type of reaction cascade, initiated by single-electron oxidation of an alkene, could potentially be adapted for derivatives of this compound to generate complex, fused polycyclic structures. nih.gov

Role in Natural Product Total Synthesis

While specific documentation detailing the use of this compound in the total synthesis of a named natural product is not prominent, its importance is inferred from its role as a precursor to the chroman-4-one scaffold. nih.gov This core structure is a key feature in a wide variety of naturally occurring compounds, particularly flavonoids and homoisoflavanones, which exhibit significant biological activities. nih.gov For example, various substituted chroman-4-ones isolated from natural sources have shown potent antioxidant and antidiabetic properties. nih.gov The synthetic methods that convert o-(allyloxy)arylaldehydes into chroman-4-ones therefore represent crucial steps in the synthetic pathways toward these natural products and their analogues. researchgate.netresearchgate.net By providing an efficient entry point to this privileged scaffold, this compound serves as a valuable synthetic building block for chemists aiming to construct complex natural products.

Contribution to Agrochemical and Pharmaceutical Intermediate Synthesis

The utility of this compound as a synthetic intermediate is particularly evident in the fields of pharmaceutical and agrochemical research. ontosight.ai Its primary contribution lies in its conversion to chroman-4-one derivatives, which are central to the development of new therapeutic agents. ucl.ac.uk

For example, novel chromanone derivatives have been designed and synthesized as multi-functional agents for the potential treatment of Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). ucl.ac.uk The synthesis of these complex molecules often begins with precursors that establish the chromanone core, a role for which this compound is well-suited. The compound is commercially available and listed by chemical suppliers as a building block for creating pharmaceutical intermediates, highlighting its role in the drug discovery pipeline. lab-chemicals.com Its potential utility also extends to the synthesis of agrochemicals, where the chromanone scaffold can be incorporated to develop new pesticides or herbicides. ontosight.ai

Utilization in Polymer Science and Advanced Materials Chemistry

In the realm of materials science, this compound possesses structural features that make it an attractive monomer or precursor for functional polymers and advanced materials. ontosight.aievitachem.com The molecule contains two distinct reactive sites: the aldehyde group and the terminal alkene of the methallyl group.

The aldehyde functionality is particularly useful for polymer modification. Benzaldehyde-functionalized polymers can be synthesized and self-assembled into nanostructures like vesicles, known as polymersomes. nih.gov The aldehyde groups on the surface or within the vesicle walls serve as reactive handles for further chemical modification, such as crosslinking or attaching fluorescent labels via reductive amination. nih.gov The allyl group offers a different avenue for polymerization, potentially through radical polymerization or by participating in olefin metathesis reactions. The dual functionality of this compound allows for the creation of diverse polymer architectures and specialty materials with tailored optical or electrical properties. ontosight.aifluorochem.co.uk

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the characterization of 2-(2-Methyl-allyloxy)-benzaldehyde, confirming its identity, purity, and structure following synthesis.

Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to confirm its structure through analysis of its fragmentation patterns. nih.gov When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for monitoring the progress of reactions that synthesize or consume the compound and for verifying the purity of the final product. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.21 g/mol ). nih.gov The fragmentation of the molecular ion provides structural information. Key expected fragmentation pathways include:

Loss of a hydrogen atom: From the aldehyde group to give a stable acylium ion [M-1]⁺ at m/z 175.

Loss of the methallyl group: Cleavage of the ether bond can result in the loss of a C₄H₇ radical, leading to a fragment at m/z 121, corresponding to the 2-hydroxybenzaldehyde cation.

Formation of the phenyl cation: Loss of the entire aldehyde and methallyloxy groups can lead to the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

The following table outlines the expected major fragments in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 176 | Molecular Ion | [C₁₁H₁₂O₂]⁺ | Confirms molecular weight |

| 175 | [M-H]⁺ | [C₁₁H₁₁O₂]⁺ | Loss of aldehydic proton |

| 121 | [M-C₄H₇]⁺ | [C₇H₅O₂]⁺ | Loss of the methallyl radical |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Benzene ring fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Probes

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic system within the molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups present in this compound. nih.gov The spectrum provides clear evidence for the key structural components. A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the aromatic aldehyde. docbrown.info Other significant peaks include C-H stretching of the aldehyde group around 2850 and 2750 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and the C-O-C (ether) stretching band, typically found in the 1250-1050 cm⁻¹ range. docbrown.infonist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The benzaldehyde (B42025) chromophore in this compound gives rise to distinct absorption bands. A weak band around 320-340 nm corresponds to the n→π* transition of the carbonyl group, while a much stronger absorption band around 250 nm is attributed to the π→π* transition of the conjugated aromatic system. nist.govresearchgate.net These spectral features can be used to monitor reactions involving the chromophore and to investigate the electronic effects of the substituent.

Theoretical and Computational Chemistry Studies

Computational chemistry provides deep insights into the molecular properties of this compound that are often difficult to probe experimentally.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine its most stable three-dimensional conformation (molecular geometry). growingscience.com These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is used to analyze the electronic properties of the molecule. It allows for the calculation of the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the compound. A smaller gap generally implies higher reactivity. growingscience.com

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic spectra. princeton.eduprinceton.edu By applying TD-DFT calculations to the optimized ground-state geometry of this compound, researchers can simulate its UV-Vis absorption spectrum. growingscience.com

This method calculates the vertical excitation energies corresponding to electronic transitions from the ground state to various excited states. The results provide theoretical values for the absorption maxima (λ_max) and the oscillator strengths (a measure of the transition probability) for each transition. growingscience.com This allows for a direct comparison with experimental UV-Vis spectra and helps in assigning the observed absorption bands to specific electronic transitions, such as the n→π* and π→π* transitions of the benzaldehyde moiety. princeton.edu Such studies are crucial for understanding the photophysical properties of the molecule. princeton.edu

Analysis of Frontier Orbitals, Molecular Electrostatic Potential Surfaces, and Natural Bond Orbitals

A comprehensive search of scientific literature did not yield specific studies that have performed an analysis of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) surfaces, or Natural Bond Orbitals (NBO) for this compound.

In typical computational studies of similar aromatic aldehydes and ethers, the Highest Occupied Molecular Orbital (HOMO) is often located on the electron-rich aromatic ring and the ether oxygen, while the Lowest Unoccupied Molecular Orbital (LUMO) is frequently centered on the electron-withdrawing aldehyde group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP surface would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the ether and carbonyl groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It can elucidate charge transfer, hyperconjugative interactions, and the nature of the bonds within the molecule. Such an analysis for this compound would provide quantitative details on the electronic delocalization between the aromatic ring, the aldehyde group, and the methallyl ether substituent.

Without specific research, any data table for these properties cannot be generated.

Computational Modeling of Reaction Pathways and Transition States

For related compounds, computational modeling has been instrumental. For instance, studies on the Claisen rearrangement of allyl aryl ethers, a reaction that this compound could potentially undergo, often involve density functional theory (DFT) calculations to map the potential energy surface, locate the transition state structure, and calculate the activation energy. This allows for a deep understanding of the pericyclic reaction mechanism.

Similarly, the reactions of the aldehyde group, such as nucleophilic addition or oxidation, can be modeled to understand the energetics and stereoselectivity of the process. Without specific computational studies on this compound, a data table of reaction pathways and transition state energies cannot be compiled.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Transformations

The aldehyde and methallyl ether functional groups of 2-(2-Methyl-allyloxy)-benzaldehyde are ripe for exploration with modern catalytic systems. Future research will likely focus on developing novel catalysts that can selectively transform one or both of these groups, leading to a diverse array of valuable derivatives.

One promising avenue is the application of photocatalysis . For instance, novel diazabenzacenaphthenium photocatalysts (N-BAPs) have been shown to promote the unprecedented 4-electron photoreduction of esters to alcohols. ims.ac.jp A similar strategy could be developed for the selective reduction of the aldehyde in this compound to the corresponding alcohol under mild, visible-light-mediated aqueous conditions. This would offer a green alternative to traditional metal hydride reagents.

Furthermore, the development of hybrid catalytic systems could unlock unique transformations. A cooperative approach combining an organophotoredox acridinium (B8443388) catalyst and a chiral chromium complex has been successful in the asymmetric allylation of aldehydes using unactivated alkenes as pronucleophiles. nih.gov Applying such a system to this compound could enable the enantioselective addition of various allyl groups to the aldehyde, a challenging transformation due to the presence of the methallyl ether.

The methallyl group itself is a handle for various catalytic transformations. While research has focused on its cleavage, nih.gov future work could explore its use in catalytic C-H functionalization or cross-coupling reactions to introduce further complexity into the molecule. Iron-catalyzed oxidation of alkyl aromatic compounds to aromatic aldehydes is a known sustainable method, and similar iron-based catalysts could be explored for transformations involving the methallyl group. google.com

| Catalytic System | Potential Transformation of this compound | Potential Advantages |

| Diazabenzacenaphthenium (N-BAP) Photocatalysts | Selective reduction of the aldehyde to an alcohol | Green, mild conditions, aqueous medium |

| Hybrid Organophotoredox/Chiral Chromium Catalysis | Enantioselective allylation of the aldehyde | Access to chiral homoallylic alcohols |

| Iron-based Catalysts | Transformations involving the methallyl group | Environmentally friendly, inexpensive catalyst |

Expanding Substrate Scope and Functional Group Tolerance in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient and atom-economical approach to complex molecule synthesis. The structure of this compound makes it an ideal candidate for participation in such cascades.

A key area of future research will be the engineering of enzymes with tailored substrate scopes to incorporate this compound into biocatalytic cascades. For example, engineered transaldolases and decarboxylases have been used in the synthesis of chiral 1,2-amino alcohols from various aldehydes. nih.govchemrxiv.orgnih.gov By engineering these enzymes to accept this compound as a substrate, novel chiral amino alcohols with potential pharmaceutical applications could be accessed. The development of substrate multiplexed screening (SUMS) will be instrumental in rapidly evolving enzymes with the desired promiscuity. nih.gov

Organocatalyzed cascade reactions also hold significant promise. For instance, bifunctional ureidopeptide-based Brønsted base catalysts have been used for the direct cross-aldol reaction of α-keto amides with aldehydes. researchgate.net Exploring the reactivity of this compound in such systems could lead to the synthesis of highly functionalized and enantioenriched products. The ortho-alkoxy group can influence the reactivity and selectivity of these transformations, a factor that warrants detailed investigation. researchgate.net

Furthermore, rhodium(III)-catalyzed cascade reactions involving C-H activation have been shown to be effective for the synthesis of phthalides from benzimidates and aldehydes. nih.gov The presence of an ortho-alkoxy group, as in this compound, is well-tolerated in these reactions, opening the door to the synthesis of novel lactone structures.

| Cascade Reaction Type | Potential Application with this compound | Key Research Focus |

| Biocatalytic Cascade | Synthesis of chiral 1,2-amino alcohols | Enzyme engineering for substrate scope expansion |

| Organocatalyzed Cascade | Synthesis of enantioenriched polyoxygenated aldol (B89426) adducts | Catalyst design and understanding electronic effects |

| Transition Metal-Catalyzed Cascade | Synthesis of novel phthalide (B148349) derivatives | Exploration of C-H activation pathways |

Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries

The unique electronic and steric properties of this compound may enable it to participate in unprecedented reaction pathways . A key research direction will be the systematic exploration of its reactivity under various conditions to uncover novel transformations.

One intriguing possibility lies in the exploration of benzyne-mediated reactions . The thermal isomerization of polyynes has been shown to proceed through benzyne (B1209423) intermediates, which can then undergo further reactions. nih.gov Investigating whether the methallyl ether group of this compound can interact with a transient benzyne intermediate generated on the same aromatic ring could lead to novel intramolecular cyclization products.

The reactivity of the methallyl ether itself warrants further investigation. While often used as a protecting group, reports of its selective cleavage under neutral conditions using diphenyldisulfone suggest the potential for more nuanced reactivity. nih.gov Unprecedented reactions have been observed with other ethers, such as the conversion of epoxyglycidyl substituted divinyl ether to epoxyglycidyl propargyl ether. researchgate.net A thorough investigation of the reactivity of the methallyl ether in this compound with various reagents could lead to the discovery of new synthetic methodologies.

The development of novel catalytic systems, such as molybdenum-sulfur cluster catalysts that can generate benzyl (B1604629) radicals from terminal aromatic alkynes, rsc.org could also be applied to the methallyl group of this compound, potentially leading to novel C-C bond-forming reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical transformations from the laboratory to industrial-scale production requires robust and scalable synthetic methods. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, efficiency, and reproducibility.

Future research should focus on adapting the synthesis and transformations of this compound to continuous flow processes. Flow chemistry has been successfully applied to a variety of reactions involving aldehydes, including aldol reactions and the synthesis of substituted quinolines. beilstein-journals.orgacs.org The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors could lead to improved yields and selectivities in reactions involving this compound.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes. The integration of online analytical techniques, such as NMR and mass spectrometry, with automated systems would allow for real-time monitoring and optimization of reactions involving this compound.

| Technology | Application to this compound | Benefits |

| Flow Chemistry | Synthesis and transformations of the compound | Improved safety, scalability, and process control |

| Automated Synthesis | High-throughput screening of reaction conditions | Accelerated discovery of optimal synthetic routes |

Design of Sustainable and Environmentally Benign Synthesis Methodologies

The principles of green chemistry should be a guiding force in the future development of synthetic routes to and from this compound. This includes the use of renewable feedstocks, the development of catalytic methods that minimize waste, and the use of environmentally benign solvents.

One area of focus should be the development of synthetic routes to this compound from renewable resources . Lignin (B12514952), a major component of biomass, is a rich source of aromatic compounds. Research into the catalytic fractionation and ozonolysis of lignin to produce aromatic aldehydes like vanillin (B372448) and syringaldehyde (B56468) is ongoing. rsc.org Similar strategies could be adapted to produce the salicylaldehyde (B1680747) precursor to this compound.

The development of sustainable catalytic methods for the synthesis of the ether linkage is another important research direction. For example, a rapid and eco-friendly approach for synthesizing heteroaryl ethers from azine N-oxides has been developed using an in situ generated phosphonium (B103445) salt catalyst. rsc.org Exploring similar catalytic systems for the synthesis of this compound would reduce reliance on traditional, often harsh, etherification methods.

The use of iron-based catalysts, which are cheap and environmentally friendly, for the oxidation of alkyl aromatic compounds is another promising avenue for the sustainable synthesis of aromatic aldehydes. google.com

| Sustainability Approach | Application to this compound | Environmental Benefit |

| Renewable Feedstocks | Synthesis of the salicylaldehyde precursor from lignin | Reduced reliance on fossil fuels |

| Green Catalysis | Catalytic synthesis of the ether linkage | Minimized waste and use of hazardous reagents |

| Earth-Abundant Metal Catalysis | Use of iron catalysts for transformations | Reduced cost and environmental impact |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.